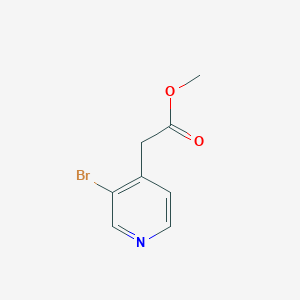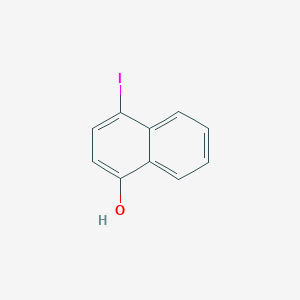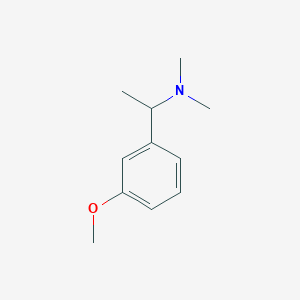
2-(4-Butylanilino)-3-chloronaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylanilino)-3-chloronaphthoquinone: is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a naphthoquinone core substituted with a 4-butylanilino group and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butylanilino)-3-chloronaphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloronaphthoquinone and 4-butylaniline.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-butylaniline is added to a solution of 3-chloronaphthoquinone under reflux conditions. The reaction mixture is stirred for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(4-Butylanilino)-3-chloronaphthoquinone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom in the naphthoquinone core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Various oxidized naphthoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Substituted naphthoquinone derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Butylanilino)-3-chloronaphthoquinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-Butylanilino)-3-chloronaphthoquinone involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methylanilino)-3-chloronaphthoquinone
- 2-(4-Ethylanilino)-3-chloronaphthoquinone
- 2-(4-Propylanilino)-3-chloronaphthoquinone
Comparison: Compared to its similar compounds, 2-(4-Butylanilino)-3-chloronaphthoquinone is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain in the anilino group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
2-(4-butylanilino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-3-6-13-9-11-14(12-10-13)22-18-17(21)19(23)15-7-4-5-8-16(15)20(18)24/h4-5,7-12,22H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFZZLPWNLNKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179115-42-5 |
Source


|
| Record name | 2-(4-BUTYLANILINO)-3-CHLORONAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)



![(1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine](/img/structure/B168989.png)







